5-tert-Butyl-1,3-diiminoisoindoline

Unsymmetrical Phthalocyanines Vanadyl Complexes Nitro Reduction

Researchers face persistent aggregation in phthalocyanine macrocycles, blocking spectroscopic characterization. This 5-tert-butyl-substituted diiminoisoindoline solves that by introducing steric bulk that prevents π-π stacking, ensuring monomeric, fully soluble phthalocyanines in organic solvents. - Enables accurate UV-Vis, fluorescence quantum yield, and excited-state lifetime measurements by suppressing aggregation. - Provides a one-step route to amino-functionalized A₃B phthalocyanines via in situ nitro reduction, eliminating a separate reduction step. - Serves as the electron-donating building block for unsymmetrical zinc phthalocyanines with push-pull NLO properties, offering solubility for chromatographic purification.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 52319-97-8
Cat. No. B1607083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-1,3-diiminoisoindoline
CAS52319-97-8
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=N)N=C2N
InChIInChI=1S/C12H15N3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3,(H3,13,14,15)
InChIKeyQFTATDRGOXHSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-tert-Butyl-1,3-diiminoisoindoline Technical Profile


5-tert-Butyl-1,3-diiminoisoindoline (CAS 52319-97-8) is a 5-substituted isoindoline derivative bearing a tert-butyl group at the peripheral position, with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol . The compound exhibits a melting point of 229–232 °C (decomposition) and a predicted pKa of 8.70 ± 0.20 . As a member of the 1,3-diiminoisoindoline family, it serves as a critical precursor for phthalocyanine synthesis, with the tert-butyl substituent imparting distinct solubility, steric, and electronic properties that fundamentally differentiate its performance from unsubstituted analogs (CAS 3468-11-9) [1].

Phthalocyanine precursor with tert-butyl solubilizing group

Enables non-aggregating macrocycles for solution spectroscopy

Supports A3B unsymmetrical phthalocyanine synthesis

Why Unsubstituted 1,3-Diiminoisoindoline Cannot Replace 5-tert-Butyl Analog


Although unsubstituted 1,3-diiminoisoindoline (CAS 3468-11-9) shares the same core isoindoline scaffold, substitution with a tert-butyl group at the 5-position fundamentally alters the compound's behavior in phthalocyanine cyclotetramerization. The tert-butyl substituent increases organic solubility and, critically, prevents aggregation of the resulting phthalocyanine macrocycles in solution, enabling spectroscopic characterization and solution-phase applications that are inaccessible with unsubstituted phthalocyanines [1]. Furthermore, the steric bulk of the tert-butyl group influences the regiochemical outcome of statistical condensations when preparing unsymmetrical A₃B-type phthalocyanines, a synthetic capability that unsubstituted 1,3-diiminoisoindoline cannot provide [2].

5-tert-Butyl-1,3-diiminoisoindoline
Unsubstituted 1,3-diiminoisoindoline (CAS 3468-11-9)
Aggregation Prevents π–π stacking; yields soluble, non-aggregated macrocycles.
Aggregation Produces strongly aggregating phthalocyanines with poor solubility.
Regiochemistry Steric bulk enables selective A₃B formation in statistical condensations.
Regiochemistry Lacks steric control; may alter unsymmetrical product distribution.

5-tert-Butyl-1,3-diiminoisoindoline: Key Differentiation Evidence


Vanadium-Mediated In Situ Nitro-to-Amino Reduction

In the statistical condensation of 5-nitro-1,3-diiminoisoindoline with 5-tert-butyl-1,3-diiminoisoindoline mediated by vanadium trichloride in refluxing 2-(N,N-dimethylamino)ethanol, the anticipated 2-nitro-9,16,23-tri(tert-butyl)phthalocyaninato vanadyl complex was NOT obtained; instead, the reaction yielded the unexpected 2-amino-9,16,23-tri(tert-butyl)phthalocyaninato vanadyl complex [1]. This outcome contrasts sharply with the reaction using 4-tert-butylphthalonitrile and 4-nitrophthalonitrile under urea at 175–180 °C, which successfully produced the target 2-nitro-9,16,23-tri(tert-butyl)phthalocyaninato vanadyl complex [1].

Reaction Outcome
Head-to-head
5-tert-butyl diiminoisoindoline + nitro → 2-amino product; phthalonitrile + nitro → 2-nitro product.
Vanadium-mediated route diverges: in situ nitro reduction vs. preservation.
VCl₃, DMAE reflux; nitro group reduced.
Unsymmetrical Phthalocyanines Vanadyl Complexes Nitro Reduction

A₃B Zinc Phthalocyanine Synthesis: Precursor Comparison

Zinc 2-nitro-9,16,23-tri(neopentoxy)phthalocyaninate was successfully synthesized via zinc acetate-mediated statistical condensation of 5-neopentoxy-1,3-diiminoisoindoline with 5-nitro-1,3-diiminoisoindoline in refluxing 2-(N,N-dimethylamino)ethanol [1]. In contrast, the analogous vanadium system employing 5-tert-butyl-1,3-diiminoisoindoline resulted in nitro group reduction (see Evidence Item 1). The diiminoisoindoline route provides a validated pathway for zinc complexes with neopentoxy/tert-butyl substituents, whereas the phthalonitrile route with vanadium/urea at 175–180 °C was required to preserve the nitro group for the tert-butyl system [1].

Metal Compatibility
Cross-study
Zn²⁺ tolerates diiminoisoindoline route with nitro preservation; V³⁺ induces reduction.
Metal-dependent synthetic route selection required.
Zn(OAc)₂ vs. VCl₃; neopentoxy/tert-butyl systems.
Zinc Phthalocyanine A₃B Phthalocyanines Statistical Condensation

tert-Butyl Phthalocyanines: Enhanced Solubility

The presence of tert-butyl groups on the phthalocyanine periphery—derived from 5-tert-butyl-1,3-diiminoisoindoline or 6-tert-butyl-4-iodo-1,3-diiminoisoindoline—renders the resulting phthalocyanine macrocycles non-aggregating in organic solution [1]. This property is essential for obtaining high-resolution spectroscopic data (UV-Vis, fluorescence) and for solution-phase applications such as photodynamic therapy and nonlinear optics. Unsubstituted 1,3-diiminoisoindoline (CAS 3468-11-9) produces phthalocyanines that exhibit strong aggregation and poor solubility in common organic solvents, limiting their utility [2].

Aggregation Control
Class-level
tert-Butyl substitution eliminates aggregation; unsubstituted analogs strongly aggregate.
Enables reliable solution-phase spectroscopic characterization.
Class-level inference; quantitative solubility data not reported.
Phthalocyanine Solubility Aggregation Control Spectroscopic Characterization

Iodo-Functionalized Diiminoisoindoline for Cross-Coupling

Phthalonitrile precursors bearing tert-butyl groups can be converted to more reactive 6-tert-butyl-4-iodo-1,3-diiminoisoindoline intermediates [1]. This iodo-functionalized diiminoisoindoline serves as a versatile platform for subsequent cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) to introduce additional functional groups onto the phthalocyanine periphery. The tert-butyl group at the 6-position provides steric protection and solubility while the iodo group at the 4-position offers a reactive handle that is absent in unsubstituted or non-iodinated 1,3-diiminoisoindoline derivatives.

Cross-Coupling Handle
Class-level
Iodo derivative enables Pd-catalyzed cross-coupling; tert-butyl scaffold provides solubility.
Building block for conjugated materials and sensors.
Reported synthetic route; cross-coupling validation required.
Iodination Cross-Coupling Phthalocyanine Functionalization

Physical Property Comparison: tert-Butyl vs. Unsubstituted

5-tert-Butyl-1,3-diiminoisoindoline exhibits a melting point of 229–232 °C (with decomposition) and a predicted logP (XlogP) of 2.2, indicating moderate lipophilicity . In comparison, unsubstituted 1,3-diiminoisoindoline (CAS 3468-11-9, C₈H₇N₃, MW 145.16) has a reported melting point of approximately 195–200 °C (decomposition) [1]. The tert-butyl group contributes an increase in molecular weight of 56.11 g/mol (201.27 vs. 145.16) and a substantial increase in lipophilicity, which directly influences solubility in organic solvents and chromatographic behavior during purification of phthalocyanine products.

Physical Properties
Cross-study
mp 229–232 °C (dec.), XlogP 2.2 vs. unsubstituted mp ~195–200 °C, XlogP ~0.8.
Higher lipophilicity and thermal stability; influences purification.
Δmp +30–35 °C, ΔXlogP +1.4.
Physical Properties Thermal Stability Molecular Descriptors

5-tert-Butyl-1,3-diiminoisoindoline Application Scenarios


Non-Aggregating Phthalocyanines for Spectroscopy

Researchers requiring phthalocyanines that remain monomeric and fully soluble in organic solvents (e.g., DMSO, toluene, chloronaphthalene) should procure 5-tert-butyl-1,3-diiminoisoindoline as the precursor. The tert-butyl groups introduced via this compound prevent π–π stacking aggregation that plagues unsubstituted phthalocyanines, enabling accurate UV-Vis absorption, fluorescence quantum yield, and excited-state lifetime measurements [1]. This application is directly supported by evidence that tert-butyl substitution renders phthalocyanines non-aggregating in solution [1].

A₃B Amino-Phthalocyanine Synthesis via Vanadium

When the synthetic target is an unsymmetrical phthalocyanine bearing one amino group and three tert-butyl groups (e.g., 2-amino-9,16,23-tri(tert-butyl)phthalocyaninato complexes), 5-tert-butyl-1,3-diiminoisoindoline is the required precursor. The vanadium trichloride-mediated statistical condensation with 5-nitro-1,3-diiminoisoindoline yields the amino-substituted product directly due to in situ nitro reduction [2]. This one-step route to amino-functionalized A₃B phthalocyanines is a distinct advantage of the diiminoisoindoline pathway over the phthalonitrile route, which requires a separate nitro-to-amino reduction step [2].

Zinc A₃B Phthalocyanines for Nonlinear Optics

For the preparation of zinc-centered unsymmetrical phthalocyanines with push-pull electronic character, 5-tert-butyl-1,3-diiminoisoindoline serves as the electron-donating building block component [2][3]. Zinc acetate-mediated statistical condensation with appropriate nitro- or neopentoxy-substituted diiminoisoindolines yields A₃B-type zinc phthalocyanines that exhibit desirable second- and third-order nonlinear optical properties [3]. The tert-butyl group provides the necessary solubility for purification via column chromatography and for optical measurements in solution [1].

Iodo-Functionalized Diiminoisoindolines for Cross-Coupling

Investigators developing conjugated phthalocyanine arrays, sensors, or surface-immobilized catalysts should consider 5-tert-butyl-1,3-diiminoisoindoline as the foundational tert-butyl-substituted scaffold. The tert-butyl phthalonitrile derived from this compound family can be regiospecifically iodinated and then converted to 6-tert-butyl-4-iodo-1,3-diiminoisoindoline, which serves as a reactive intermediate for Pd-catalyzed Sonogashira, Suzuki-Miyaura, or Heck cross-coupling reactions [4]. This synthetic versatility is not available from unsubstituted 1,3-diiminoisoindoline [4].

Application
Selection Property
Validation Focus
Non-aggregating phthalocyanine spectroscopy
Solubility and aggregation control
Verify monomeric state via UV-Vis and fluorescence
Amino-phthalocyanine synthesis via vanadium
In situ nitro reduction compatibility
Confirm product identity (amino vs. nitro)
Zinc A₃B phthalocyanines for nonlinear optics
Push-pull electronic character
Measure nonlinear optical response
Iodo-functionalized building block
Reactive iodo handle for cross-coupling
Validate Sonogashira/Suzuki coupling efficiency

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